6-[4-(Trifluoromethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Overview
Description
6-[4-(Trifluoromethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a trifluoromethoxyphenyl group attached to a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a trifluoromethoxyphenyl boronic acid or ester is reacted with a halogenated pyrrolopyridine under palladium catalysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Trifluoromethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The trifluoromethoxyphenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-[4-(Trifluoromethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-[4-(Trifluoromethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pyrrolopyridine core can interact with various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine: This compound shares a similar pyrrolopyridine core but has a benzyl group instead of a trifluoromethoxyphenyl group.
3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine: This compound has a similar trifluoromethoxyphenyl group but differs in the core structure.
Uniqueness
6-[4-(Trifluoromethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to the combination of its trifluoromethoxyphenyl group and pyrrolopyridine core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C14H7F3N2O3 |
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Molecular Weight |
308.21 g/mol |
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C14H7F3N2O3/c15-14(16,17)22-9-5-3-8(4-6-9)19-12(20)10-2-1-7-18-11(10)13(19)21/h1-7H |
InChI Key |
CXXKJQAGILAESB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)N=C1 |
Origin of Product |
United States |
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